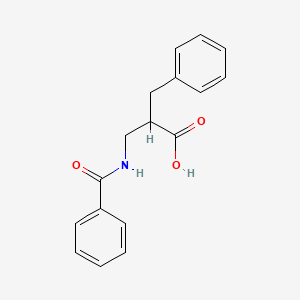![molecular formula C16H12F3N3O2 B7640357 N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline, also known as DAA-1106, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of anilinophthalazines and has shown potential in various fields of research, including neuroscience, oncology, and immunology.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline involves binding to the PBR and activating it. This activation leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound inhibits angiogenesis by downregulating the expression of VEGF.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound has been shown to reduce neuroinflammation and improve cognitive function. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied, which makes it a well-established compound for research. However, this compound also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. In addition, it has a short half-life, which limits its use in long-term experiments.
Future Directions
There are several future directions for the research on N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline. In neuroscience, further studies are needed to explore the potential of this compound in the treatment of neuroinflammatory diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to explore the potential of this compound in combination with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound in modulating the immune response in autoimmune diseases. In addition, further studies are needed to develop more soluble and stable derivatives of this compound.
Synthesis Methods
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline can be synthesized using a multi-step process that involves the reaction of 4-(difluoromethoxy)-3-fluoroaniline with 2-cyanophenylboronic acid, followed by the reaction with 1,3,4-oxadiazole-2-carboxylic acid, and then the reduction of the resulting intermediate. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been shown to bind to the peripheral benzodiazepine receptor (PBR), which is highly expressed in microglia and astrocytes. This binding leads to the activation of the PBR and subsequent anti-inflammatory effects. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.
properties
IUPAC Name |
N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-13-7-10(1-6-14(13)24-16(18)19)8-20-12-4-2-11(3-5-12)15-22-21-9-23-15/h1-7,9,16,20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDVFDIOOAGPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)NCC3=CC(=C(C=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)


![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)



![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)


![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)